molecular formula C15H14N2O3S3 B2809588 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide CAS No. 2194965-61-0

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide

Cat. No. B2809588
CAS RN: 2194965-61-0
M. Wt: 366.47
InChI Key: IIXNSYXVKQQUQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfonamides are a group of synthetic antimicrobial drugs that contain the sulfonamide functional group. They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . Pyridines can be synthesized by various methods, including the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia or an ammonium carbonate .


Molecular Structure Analysis

The typical structure of a sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . Pyridine is a six-membered ring with five carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon . Pyridines can participate in electrophilic substitution reactions, more so at the 3-position due to the electron-donating effect of the nitrogen .


Physical And Chemical Properties Analysis

Sulfonamides are typically crystalline compounds. They are relatively unreactive due to the rigidity of the functional group . Pyridine is a colorless liquid that boils at 115.2 °C and freezes at −41.6 °C .

Scientific Research Applications

Synthesis of New Pyridines

This compound has been used in the synthesis of new pyridines with a sulfonamide moiety . The synthesis was carried out via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid . All target molecules were achieved in short reaction times and high yields .

Catalysis

The compound has been used to prove the catalytic activity of a novel quinoline-based dendrimer-like ionic liquid . This was done by examining the best reaction conditions for the synthesis of a new pyridine series containing a sulfonamide moiety .

Medicine

Compounds bearing the sulfonamide group, like this one, have been used as inhibitors of HIV protease, antibacterials, antibiotic, antitumor, antihypertensive, anticonvulsants, and antifungal agents . The biological importance of sulfonamide-containing drugs is well demonstrated in the literature .

Materials Science

Ionic liquids, like the one used in the synthesis of this compound, have applications in different technologies such as synthesis, catalysis, electrochemistry, medicine, extractants, surfactants, materials science, and chemical engineering .

Energy and Environmental Science

Ionic liquids have shown excellent outcomes in the field of energy and environmental science . For example, an organic amine-based gelled room temperature ionic liquid has been applied as a containment and decontaminating coating substrate for blister agent-contacted materials .

Decontamination of Water and Soil

A task-specific ionic liquid nanocomposite has been used for decontamination of water and soil from heavy metal ions such as Pb(II) and Cd(II) .

Mechanism of Action

Target of Action

Sulfonamides, a group to which this compound belongs, are known to target bacterial enzymes, specifically dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

Sulfonamides, including N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and compete for the active site. By binding to the enzyme, sulfonamides prevent the incorporation of PABA into dihydropteroic acid, a precursor of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by sulfonamides disrupts the synthesis of folic acid in bacteria. Folic acid is a vital component in the synthesis of nucleic acids (DNA and RNA) and amino acids. Therefore, the inhibition of folic acid synthesis impedes these critical cellular functions, leading to the inhibition of bacterial growth .

Pharmacokinetics

Most sulfonamides are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The specifics of metabolism and excretion would need further investigation.

Result of Action

The result of the action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide is the inhibition of bacterial growth. By blocking the synthesis of folic acid, the compound prevents the bacteria from producing essential components for their growth and reproduction, such as nucleic acids and amino acids .

Action Environment

The action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of pus can inhibit their antibacterial action . Furthermore, the compound’s effectiveness may be affected by the bacterial strain’s resistance level, as resistance to one sulfonamide often indicates resistance to all

Safety and Hazards

Sulfonamides may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis . Pyridine is harmful if swallowed, in contact with skin or if inhaled .

Future Directions

The field of organic synthesis has witnessed a remarkable paradigm shift towards sustainability and environmental consciousness. This transformation is illustrated by the emergence of green chemistry, which advocates for the development of eco-friendly and resource-efficient synthetic methodologies . In the next few years, a larger share of novel pyridine-based drug candidates is expected .

properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S3/c18-13(9-17-23(19,20)12-2-1-6-16-8-12)15-4-3-14(22-15)11-5-7-21-10-11/h1-8,10,13,17-18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXNSYXVKQQUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.